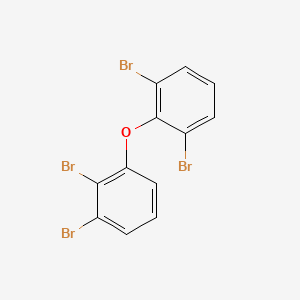

2,2',3,6'-Tetrabromodiphenyl ether

Übersicht

Beschreibung

2,2’,3,6’-Tetrabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) commonly used as a flame retardant in various consumer products. This compound is part of a larger group of chemicals known for their ability to inhibit the ignition and spread of fire, making them valuable in enhancing the safety of materials such as plastics, textiles, and electronic devices .

Vorbereitungsmethoden

The synthesis of 2,2’,3,6’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. This process requires the use of bromine and a suitable catalyst to facilitate the reaction. The reaction conditions often include the use of solvents and controlled temperatures to ensure the desired degree of bromination . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on optimizing yield and purity while minimizing environmental impact .

Analyse Chemischer Reaktionen

2,2’,3,6’-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:

Debromination: This reaction involves the removal of bromine atoms, often resulting in the formation of lower brominated diphenyl ethers.

Common reagents for these reactions include reducing agents for debromination, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed .

Wissenschaftliche Forschungsanwendungen

Overview

2,2',3,6'-Tetrabromodiphenyl ether, commonly referred to as a polybrominated diphenyl ether (PBDE), is primarily utilized as a flame retardant in various consumer products. Its efficacy in inhibiting ignition and controlling the spread of fire has made it a valuable component in materials such as plastics, textiles, and electronics. However, its environmental persistence and potential health risks have prompted extensive research into its applications and effects.

Environmental Chemistry

This compound serves as a model compound for studying the behavior of PBDEs in the environment. Research focuses on its degradation pathways, bioaccumulation potential, and long-term environmental impacts. Studies have shown that the compound can undergo debromination processes leading to less brominated compounds, which may exhibit different toxicological profiles.

Biological Impact

Research indicates that this compound can significantly affect biological systems. Notably:

- Immunotoxicity : Exposure has been linked to alterations in immune responses, particularly through its impact on macrophage function and cytokine expression. For instance, studies show that it can impair macrophage activity and influence the differentiation of immune cells .

- Endocrine Disruption : The compound has been implicated in disrupting endocrine signaling pathways, potentially affecting reproductive health and development .

Health Effects

Extensive epidemiological studies have examined the association between PBDE exposure and various health outcomes:

- Cancer Risk : Some studies suggest a correlation between PBDE exposure and increased risks for certain cancers, including testicular cancer and breast cancer .

- Neurodevelopmental Disorders : Animal studies indicate that exposure during critical developmental windows can lead to neurobehavioral changes .

Case Study 1: Immunotoxic Effects

A study conducted on THP-1 macrophage cells demonstrated that treatment with this compound modulated the expression of microRNAs involved in immune responses. This modulation was linked to altered cell signaling pathways affecting inflammation and immune regulation .

Case Study 2: Environmental Persistence

Research analyzing sediment samples from various aquatic environments revealed significant concentrations of this compound. The findings highlighted the compound's persistence and bioaccumulation in aquatic organisms, raising concerns about its ecological impact and potential entry into the food chain .

Data Tables

Wirkmechanismus

The mechanism by which 2,2’,3,6’-Tetrabromodiphenyl ether exerts its effects involves several molecular targets and pathways:

Immune System Modulation: This compound can modulate the immune response by affecting the expression of specific microRNAs and the biogenesis of small extracellular vesicles.

Endocrine Disruption: It can interfere with hormone signaling pathways, leading to potential endocrine-disrupting effects.

Neurotoxicity: Research suggests that exposure to this compound may impact neurodevelopment and cognitive function.

Vergleich Mit ähnlichen Verbindungen

2,2’,3,6’-Tetrabromodiphenyl ether is part of a broader class of PBDEs, which includes other compounds such as:

- 2,2’,4,4’-Tetrabromodiphenyl ether

- 2,3’,4’,6-Tetrabromodiphenyl ether

- Hexabromodiphenyl ether

- Heptabromodiphenyl ether

Compared to these similar compounds, 2,2’,3,6’-Tetrabromodiphenyl ether is unique in its specific bromination pattern, which influences its chemical behavior and environmental persistence . Its distinct properties make it a valuable subject for research in understanding the broader implications of PBDEs in various applications .

Biologische Aktivität

2,2',3,6'-Tetrabromodiphenyl ether (commonly referred to as BDE-47) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. This compound has garnered attention due to its persistence in the environment and potential health risks associated with exposure. This article provides a comprehensive overview of the biological activity of BDE-47, highlighting key research findings, case studies, and data tables.

Overview of PBDEs

PBDEs have been utilized in various consumer products since the 1960s, primarily as flame retardants in textiles, electronics, and furniture. However, their environmental persistence and bioaccumulation have raised concerns regarding their toxicological effects on human health and ecosystems.

Mechanisms of Biological Activity

BDE-47 has been shown to exhibit several biological activities that can impact human health:

- Endocrine Disruption : BDE-47 can interfere with thyroid hormone regulation, which is critical for metabolic processes and development. Epidemiological studies suggest a correlation between PBDE exposure and altered thyroid function in humans .

- Immunotoxicity : Research indicates that BDE-47 can impair immune system functions. In vitro studies using THP-1 macrophage-like cells revealed that BDE-47 treatment reduced the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and affected macrophage differentiation . Furthermore, it has been reported that BDE-47 alters microRNA profiles in macrophages, influencing immune responses .

Developmental Exposure Effects

A significant study investigated the effects of prenatal and neonatal exposure to BDE-47 in CD-1 mice. The findings indicated long-lasting changes in liver metabolism, characterized by increased liver triglycerides and altered expression of metabolic genes . This suggests that early-life exposure to BDE-47 may program metabolic pathways with potential implications for obesity and related disorders later in life.

Immunotoxicity Assessment

A recent study assessed the immunotoxic effects of BDE-47 on THP-1 macrophage-like cells. The results demonstrated that exposure to BDE-47 led to significant changes in small extracellular vesicles' (sEVs) microRNA cargo, which could affect neighboring cells' functions . This highlights the potential for BDE-47 to mediate immunological effects through intercellular communication.

Summary of Biological Effects of BDE-47

Pharmacokinetics of BDE-47

Eigenschaften

IUPAC Name |

1,2-dibromo-3-(2,6-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-3-2-6-10(11(7)16)17-12-8(14)4-1-5-9(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUUKJRFSKCMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=C(C=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879872 | |

| Record name | BDE-46 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-22-4 | |

| Record name | 2,2',3,6'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-46 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,6'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H17Z96NRJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.